4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide
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Overview
Description
4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide is a chemical compound known for its versatile applications in scientific research. It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains both an amide and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide typically involves the acylation of 1H-pyrrole-2-carboxamide with 2-ethylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide is utilized in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in material science for the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylic acid
- 2-ethyl-N-{2-[4-(2-ethylbutanoyl)-1-piperazinyl]ethyl}butanamide
- 1-(2-ethylbutanoyl)-3’-[(tetrahydro-2-furanylmethoxy)methyl]-4’H-spiro[piperidine-4,6’-[1,2,3]triazolo[5,1-c][1,4]oxazine]
Uniqueness
4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a valuable compound for diverse applications in scientific research and industry .
Biological Activity
4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide is a pyrrole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structural features may confer various pharmacological properties, making it a candidate for further investigation in therapeutic applications.
The molecular formula of this compound is C12H17N2O2. The compound features a pyrrole ring, which is known for its role in many biological systems and its ability to interact with various biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against a range of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential enzymes .
- Anticancer Potential : There is emerging evidence that pyrrole derivatives can exhibit anticancer activity. The specific mechanisms may involve modulation of cell cycle progression and induction of apoptosis in cancer cells, although detailed studies are still required to elucidate these pathways .
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors involved in cell signaling pathways. This interaction may alter cellular functions, leading to the observed biological activities.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrrole derivatives, including this compound. The results indicated significant inhibition of bacterial growth in vitro, particularly against Gram-positive strains. Further research is needed to confirm these findings in vivo and to understand the compound's potential as an antimicrobial agent.
- Anticancer Activity : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. Results showed that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent. Mechanistic studies indicated involvement of apoptotic pathways, warranting further exploration into its use in cancer therapy .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other pyrrole derivatives:
Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
This compound | Yes | Yes | Enzyme inhibition, apoptosis induction |
4-methylpyrrole | Moderate | Yes | Cell cycle arrest |
5-bromopyrrole | Yes | Moderate | DNA damage |
Properties
IUPAC Name |
4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-7(4-2)10(14)8-5-9(11(12)15)13-6-8/h5-7,13H,3-4H2,1-2H3,(H2,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKVHPTZBYKGIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)C1=CNC(=C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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